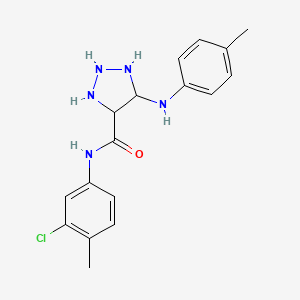
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is a chemical compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea typically involves the reaction of benzoyl chloride with 1-m-tolyl-4,5-dihydro-1H-pyrazol-3-thiol under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve the replacement of the benzoyl group with other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce thioethers or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for metal ions, facilitating studies on metalloproteins and enzymes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea can be compared with other similar compounds, such as:
1-Benzoyl-3-(m-tolyl)-thiourea: This compound lacks the pyrazolyl group, resulting in different chemical and biological properties.
1-Benzoyl-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
N-[(E)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-9-15(12-13)22-11-10-16(21-22)19-18(24)20-17(23)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,19,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJQQTWFQBMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=NC(=S)NC(=O)C3=CC=CC=C3)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC/C(=N\C(=S)NC(=O)C3=CC=CC=C3)/N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2931129.png)

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)
![3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2931134.png)
![N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE](/img/structure/B2931135.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

